molecular formula C10H10ClFN2O B14052181 2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

Cat. No.: B14052181
M. Wt: 228.65 g/mol
InChI Key: DLSONQOEQAPILI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further linked to a methylamine group

Preparation Methods

The synthesis of 2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the methylamine group:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride can be compared with other similar compounds, such as:

    3-Fluorophenylhydrazine hydrochloride: Another fluorophenyl derivative with different functional groups and applications.

    Phenylboronic acid: A compound with a phenyl group and boronic acid functionality, used in various organic reactions.

    Indole derivatives: Compounds with an indole nucleus, known for their diverse biological activities and therapeutic potential.

The uniqueness of 2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride lies in its specific structural features and the combination of the oxazole ring with the fluorophenyl and methylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClFN2O

Molecular Weight

228.65 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

InChI

InChI=1S/C10H9FN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H

InChI Key

DLSONQOEQAPILI-UHFFFAOYSA-N

Canonical SMILES

CNC1=COC(=N1)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

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